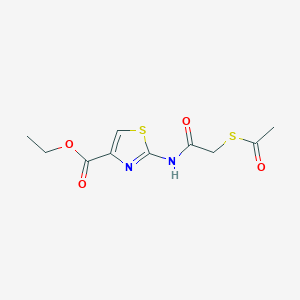

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate is a thiazole derivative known for its diverse biological activities Thiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may contribute to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate.

Result of Action

Thiazole derivatives are known to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Cellular Effects

Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with acetylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

Comparison with Similar Compounds

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: This compound exhibits similar antimicrobial properties but has different substituents that may affect its biological activity.

4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Known for its antioxidant activity, this compound differs in its substituents and specific biological effects.

Biological Activity

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. It shows promise as a lead compound in the development of new antibiotics due to its ability to inhibit bacterial growth through enzyme interactions and disruption of cellular processes.

Antifungal Activity

The compound also demonstrates antifungal activity, which is crucial in addressing fungal infections that are resistant to conventional treatments. Studies have shown that it can effectively inhibit the growth of pathogenic fungi by targeting specific metabolic pathways.

Anticancer Activity

This compound has garnered attention for its anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest potential as an anticancer agent. Notably, the compound has shown effectiveness against colorectal cancer cells, with studies indicating a mechanism involving the inhibition of beta-catenin, a critical protein in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells.

- Cell Signaling Disruption : By affecting signaling pathways, particularly those related to growth factors and oncogenes, the compound can alter cellular responses to external stimuli .

- DNA Interaction : Molecular modeling studies suggest that thiazole derivatives can bind to DNA structures, influencing gene expression and contributing to their antitumor activity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study focused on colorectal cancer, derivatives of ethyl 2-aminothiazole were synthesized and evaluated for their anticancer activity. The compounds demonstrated significant cytotoxicity against HT-29 cells with IC50 values indicating potent activity. The research employed in silico modeling to predict interactions with beta-catenin, reinforcing the potential therapeutic applications of thiazole derivatives in oncology .

Properties

IUPAC Name |

ethyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S2/c1-3-16-9(15)7-4-18-10(11-7)12-8(14)5-17-6(2)13/h4H,3,5H2,1-2H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXOMBZERGSMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CSC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.